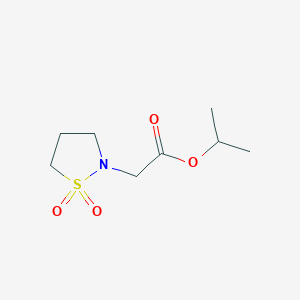![molecular formula C16H17N3O2 B7587367 3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide](/img/structure/B7587367.png)
3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide, also known as N-(2-amino-2-phenylacetyl)-N-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzamide or NAM-1, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 3-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamidemethylbenzamide involves the inhibition of various signaling pathways, including the Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. NAM-1 has been shown to inhibit the phosphorylation of Akt and mTOR, which are key regulators of cell proliferation and survival. NAM-1 also inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. In addition, NAM-1 inhibits the activation of JAK/STAT signaling, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamidemethylbenzamide include the inhibition of cell proliferation and migration, the modulation of neurotrophic factors, and the reduction of inflammation. NAM-1 has been shown to inhibit the proliferation and migration of cancer cells by targeting the Akt/mTOR signaling pathway. In neurodegenerative diseases, NAM-1 has been shown to protect against neuronal damage and improve cognitive function by modulating the levels of neurotrophic factors. In inflammatory disorders, NAM-1 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamidemethylbenzamide in lab experiments include its potential therapeutic applications in various diseases and its ability to inhibit multiple signaling pathways. However, the limitations of using NAM-1 in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
For research on 3-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamidemethylbenzamidemethylbenzamide include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic and pharmacodynamic properties. In addition, further studies are needed to elucidate the mechanism of action of NAM-1 and to identify potential biomarkers for patient selection and monitoring. Finally, the development of NAM-1 analogs with improved efficacy and safety profiles may lead to the development of novel therapeutics for various diseases.
Synthesemethoden
The synthesis of 3-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamidemethylbenzamide involves several steps, including the reaction of 3-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzoic acid with 3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamidemethyl-2-(phenylamino)acetamide in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the intermediate compound. This intermediate is then treated with trifluoroacetic acid (TFA) to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamidemethylbenzamide has been shown to have potential therapeutic effects in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. In cancer, NAM-1 has been shown to inhibit the proliferation and migration of cancer cells by targeting the Akt/mTOR signaling pathway. In neurodegenerative diseases, NAM-1 has been shown to protect against neuronal damage and improve cognitive function by modulating the levels of neurotrophic factors. In inflammatory disorders, NAM-1 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-18-15(20)12-8-5-9-13(10-12)19-16(21)14(17)11-6-3-2-4-7-11/h2-10,14H,17H2,1H3,(H,18,20)(H,19,21)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXRQMUMUBHMKX-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)C(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)[C@@H](C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7587305.png)
![2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7587315.png)
![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7587322.png)
![2-Methyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-amine](/img/structure/B7587331.png)
![[2-(1-adamantylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7587337.png)
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine](/img/structure/B7587342.png)

![4-hydroxy-N-[(1-phenylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7587366.png)
![(2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B7587376.png)
![1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7587380.png)
![2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid](/img/structure/B7587381.png)

